molecular formula C13H11IS B12514890 4-Iodo-4'-(methylsulfanyl)-1,1'-biphenyl CAS No. 797810-18-5

4-Iodo-4'-(methylsulfanyl)-1,1'-biphenyl

Cat. No.: B12514890
CAS No.: 797810-18-5
M. Wt: 326.20 g/mol
InChI Key: PSBYXJWEKKQDSN-UHFFFAOYSA-N
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Description

4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family This compound features an iodine atom and a methylsulfanyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the iodination of 4’-(methylsulfanyl)-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl, 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl.

    Reduction: 4-Hydro-4’-(methylsulfanyl)-1,1’-biphenyl.

    Substitution: 4-Substituted-4’-(methylsulfanyl)-1,1’-biphenyl derivatives.

Scientific Research Applications

Chemistry: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: Potential applications in medicine include the development of new drugs that target specific pathways or receptors. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. It may also find applications in the development of new catalysts.

Mechanism of Action

The mechanism of action of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The iodine atom can participate in halogen bonding, which can influence molecular recognition and binding. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl
  • 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl
  • 4-Bromo-4’-(methylsulfanyl)-1,1’-biphenyl
  • 4-Chloro-4’-(methylsulfanyl)-1,1’-biphenyl

Comparison: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both an iodine atom and a methylsulfanyl group. The iodine atom provides opportunities for radiolabeling and halogen bonding, while the methylsulfanyl group can undergo various chemical transformations. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.

Properties

CAS No.

797810-18-5

Molecular Formula

C13H11IS

Molecular Weight

326.20 g/mol

IUPAC Name

1-iodo-4-(4-methylsulfanylphenyl)benzene

InChI

InChI=1S/C13H11IS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3

InChI Key

PSBYXJWEKKQDSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

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